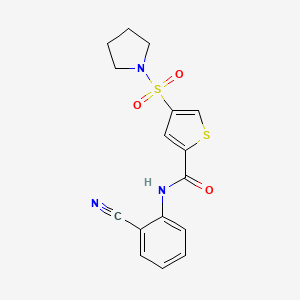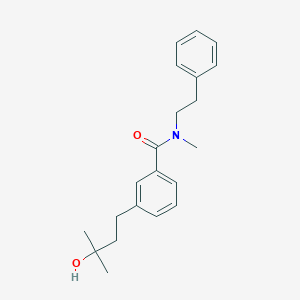![molecular formula C15H11ClN2O B5523957 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including structures similar to "2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol," often involves condensation or cyclization reactions under specific conditions. For example, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclization reaction, indicating a method that could be relevant for synthesizing the compound (Prabhudeva et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives, including "2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol," involves quantum chemical methods and vibrational spectral techniques. Studies utilizing DFT (Density Functional Theory) methods provide insights into the geometry, vibrational spectra, and fundamental vibrations of these molecules, as seen in related compounds (Viji et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazole derivatives are influenced by their molecular structure. The presence of functional groups like chlorophenyl and phenol in "2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol" suggests reactivity patterns that may include hydrogen bonding, π-π stacking interactions, and potential for forming dimers or polymers through specific interactions (Portilla et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be determined through experimental methods. Single-crystal X-ray diffraction provides unambiguous structure determination, revealing how molecular conformations and intermolecular interactions influence the physical state and stability of these compounds (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of "2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol" and related molecules are characterized by studies on their reactivity, stability, and interactions with other molecules. Quantum chemical calculations, including HOMO-LUMO analysis and molecular docking studies, shed light on the reactivity and potential biological activity of these compounds. For example, molecular docking studies can predict the interaction of pyrazole derivatives with biological targets, suggesting avenues for pharmaceutical applications (Sivakumar et al., 2020).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
Research conducted by Viji et al. (2020) involved molecular docking and quantum chemical calculations of a closely related compound, examining its molecular structure, spectroscopic data, and potential biological effects through molecular docking results. This study provides insights into the intramolecular charge transfer, molecular electrostatic potential, and other molecular parameters, indicating potential applications in understanding and predicting biological activity (Viji et al., 2020).
Antimicrobial Activities
Behalo (2010) synthesized a series of 3-(phenoxathiin-2-yl)-5-aryl-2-pyrazoline derivatives, including compounds related to 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol, and investigated their antibacterial and antifungal activities. This research highlights the potential of such compounds as new antimicrobial agents (Behalo, 2010).
Synthesis of Novel Derivatives for Biological Activities
Katariya et al. (2021) explored the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, assessing their anticancer and antimicrobial activities. The compounds showed promise against cancer cell lines and pathogenic strains, underlining the importance of structural modification for enhanced biological properties (Katariya et al., 2021).
Antioxidant Properties
A study by Li and Liu (2012) on dendritic antioxidants with pyrazole as the core examined their ability to scavenge radicals and protect DNA. This work suggests that derivatives of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol could serve as effective antioxidants, contributing to the protection against oxidative stress (Li & Liu, 2012).
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-9,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVNJVRABSCRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)

![(3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523894.png)
![N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5523906.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523937.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5523945.png)

![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)
![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)